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Starburst(R)(pamam)dendrimer,generation 1

Cat. No.: B133002
CAS No.: 142986-44-5
M. Wt: 1429.8 g/mol
InChI Key: QVWIZHOFYGKROL-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Dendritic Macromolecules

The concept and synthesis of dendritic macromolecules emerged from the work of several independent research groups in the late 1970s and 1980s. In 1978, Fritz Vögtle and his team reported the synthesis of "cascade molecules," which were early precursors to what are now known as dendrimers. archivepp.comwikipedia.org This was a pivotal moment in the conceptualization of stepwise, repetitive branching to create well-defined molecular structures.

Shortly thereafter, in the early 1980s, Donald A. Tomalia and his research group at Dow Chemical began their pioneering work on a new class of polymers they termed "starburst polymers." nih.gov Their divergent synthesis approach, first reported in 1985, led to the creation of poly(amidoamine) (PAMAM) dendrimers. nih.govmit.edu This marked the first time that precise, abiotic macromolecules could be synthesized with a high degree of control over their size and structure, mimicking the complexity of biological polymers like proteins. mit.edu Around the same time, in 1985, George R. Newkome also independently reported the synthesis of similar macromolecular structures, which he called "arborols." wikipedia.org These collective efforts laid the foundation for the field of dendritic polymer chemistry and established dendrimers as a fourth major class of macromolecular architecture, distinct from linear, cross-linked, and branched polymers. researchgate.netnih.gov

Architectural Features of PAMAM Dendrimers

The defining characteristic of PAMAM dendrimers is their highly controlled and predictable architecture, which consists of three primary components: a central core, interior layers of repeating branched units (generations), and a multitude of terminal functional groups on the periphery. nih.govkirj.ee This precise molecular construction results in a nearly spherical, monodisperse structure. archivepp.com

The synthesis of a PAMAM dendrimer begins with a central initiator molecule, referred to as the core. kirj.ee The nature of the core determines the initial number of branches, a property known as its multiplicity. sigmaaldrich.com For the most common type of PAMAM dendrimers, ethylenediamine (B42938) (EDA) is used as the core. kirj.eedendritech.com The ethylenediamine core has a multiplicity of four, meaning it can initiate the growth of four dendritic branches, establishing the foundational symmetry of the resulting macromolecule. nih.govkirj.ee Other molecules, such as ammonia, can also be used as cores, offering different multiplicities. nih.govkirj.ee

The growth of PAMAM dendrimers occurs through a repetitive, two-step reaction sequence that emanates from the core in a divergent fashion. archivepp.comresearchgate.net Each full iteration of this sequence creates a new "generation" (G), which adds a concentric layer of branches to the structure. sigmaaldrich.comdendritech.com The process typically involves a Michael addition of methyl acrylate (B77674) to the primary amine groups of the core, followed by an amidation reaction with an excess of ethylenediamine. kirj.eeresearchgate.net

This iterative process leads to an exponential increase in the number of terminal groups and a near doubling of the molecular weight with each successive generation. dendritech.com For example, a Generation 0 (G0) PAMAM dendrimer with an ethylenediamine core has 4 terminal primary amine groups. A Generation 1 (G1) dendrimer will have 8 terminal groups, G2 will have 16, and so on. dendritech.com The half-generations (e.g., G0.5, G1.5) are intermediates in the synthesis and are terminated with ester groups. nih.govnih.gov

GenerationMolecular Weight (g/mol)Measured Diameter (Å)Surface Groups
0517154
11,430228
23,2562916
36,9093632
414,2154564

The periphery of a PAMAM dendrimer is characterized by a high density of terminal functional groups. wikipedia.org In the case of full-generation PAMAM dendrimers, these are typically primary amine (-NH2) groups. dendritech.comnih.gov These surface groups are highly reactive and can be readily modified to alter the dendrimer's properties, such as its solubility and electrostatic character. nih.gov For instance, the amine termini can be converted to carboxyl, hydroxyl, or other functional groups. nih.govscielo.br The large number of surface groups is a key feature of PAMAM dendrimers, enabling the attachment of various molecules for a wide range of applications. wikipedia.org

Definition and Context of Starburst(R)(pamam)dendrimer, Generation 1

Starburst(R)(pamam)dendrimer, Generation 1 is a specific member of the poly(amidoamine) dendrimer family. chemicalbook.com It is constructed from an ethylenediamine core and represents the completion of the first full iterative cycle of Michael addition and amidation. nih.gov This results in a macromolecule with a precisely defined structure.

The key characteristics of Starburst(R)(pamam)dendrimer, Generation 1 are presented in the table below.

PropertyValue
Generation1
CoreEthylenediamine
Terminal Groups8 Primary Amines
Molecular FormulaC62H128N26O12
Molecular Weight1429.8 g/mol
CAS Number142986-44-5

As a first-generation dendrimer, it possesses a more open and flexible structure compared to higher generation dendrimers. core.ac.uk Its well-defined molecular weight and number of surface functional groups make it a valuable building block in various chemical and biomedical research applications. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H128N26O12 B133002 Starburst(R)(pamam)dendrimer,generation 1 CAS No. 142986-44-5

Properties

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIZHOFYGKROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H128N26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571330
Record name N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142986-44-5
Record name N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAM dendrimer, ethylenediamine core, generation 1.0
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Synthetic Methodologies for Starburst R Pamam Dendrimer, Generation 1

Divergent Synthesis Approaches

The divergent synthesis of Generation 1 (G1) PAMAM dendrimers is characterized by a precise, iterative sequence of two key chemical reactions. archivepp.com This approach allows for the controlled formation of a well-defined, hyperbranched architecture. arabjchem.org The process begins with a multifunctional core molecule and builds successive layers, or "generations," until the target G1 structure is achieved. archivepp.commdpi.com

The first step in creating a new generation involves the exhaustive Michael addition of methyl acrylate (B77674) to the primary amine groups of the initiator core. archivepp.comnih.gov This reaction, a conjugate addition, effectively doubles the number of terminal functional groups. nih.gov For the synthesis of G1, each of the primary amine groups on the initiator core reacts with two equivalents of methyl acrylate. cdnsciencepub.com This process is typically conducted in a solvent like methanol at controlled temperatures, often starting at 0°C and then proceeding at room temperature to ensure the reaction goes to completion. rsc.org The result of this step is a half-generation, ester-terminated dendrimer (in this case, G0.5). arabjchem.org

Reaction Step Reactants Product Key Transformation
Michael AdditionInitiator Core (e.g., Ethylenediamine) + Methyl AcrylateHalf-Generation (G0.5) PAMAM DendrimerAddition of acrylate groups to core amines, forming ester termini.

Following the Michael addition, the second step is the amidation of the newly formed terminal methyl ester groups. archivepp.com This is achieved by reacting the half-generation dendrimer with a large excess of an amine, typically ethylenediamine (B42938) (EDA). arabjchem.orgcdnsciencepub.com The excess of EDA is crucial to ensure that each ester group reacts with an EDA molecule, thereby preventing cross-linking between dendrimer molecules and promoting the formation of new primary amine terminal groups. archivepp.com This reaction converts the ester-terminated G0.5 dendrimer into the amine-terminated full G1 dendrimer, which possesses eight primary amine surface groups. cdnsciencepub.com The workup for this step is critical and often involves removing the excess EDA through methods like azeotropic distillation. cdnsciencepub.com

Reaction Step Reactants Product Key Transformation
AmidationHalf-Generation (G0.5) Dendrimer + Ethylenediamine (excess)Full-Generation (G1) PAMAM DendrimerConversion of terminal ester groups to amides with new primary amine termini.

Achieving high yield and purity in G1 PAMAM synthesis requires careful control over reaction conditions and thorough purification. Key strategies include:

Use of Excess Reagents : A significant molar excess of methyl acrylate during the Michael addition and a very large excess of ethylenediamine during amidation are used to drive the reactions to completion and minimize defects from incomplete reactions. archivepp.com

Controlled Temperature : Maintaining low initial temperatures (e.g., 0°C) during the exothermic addition of reagents helps to control the reaction rate and prevent side reactions. rsc.org

Thorough Purification : The removal of excess reagents and byproducts after each step is critical. Azeotropic distillation with solvents like toluene is effective for removing unreacted ethylenediamine. cdnsciencepub.com For the final product, purification techniques such as membrane dialysis can effectively remove trailing generation defects and other small molecule impurities, leading to a more uniform product. researchgate.netnih.gov

Analytical Monitoring : Techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction completion and assess the purity of the intermediate and final products, ensuring batch-to-batch consistency. cdnsciencepub.comresearchgate.net

Considerations for Large-Scale Synthesis of Generation 1

Transitioning the synthesis of G1 PAMAM dendrimers from a laboratory setting to large-scale or Good Manufacturing Practice (GMP) production introduces several challenges. cdnsciencepub.comresearchgate.net The divergent method is generally considered suitable for producing large quantities due to the doubling of molar mass at each step. archivepp.com However, ensuring high purity and batch-to-batch reproducibility becomes paramount. cdnsciencepub.com

Key considerations include:

Process Control : Strict control over reagent addition rates, temperature, and mixing is necessary to ensure uniform reaction conditions throughout a larger reactor volume.

Purification Efficiency : Methods for removing large volumes of excess reagents, such as EDA, must be scalable and efficient. Techniques like vacuum distillation and dialysis need to be optimized for larger quantities. cdnsciencepub.comresearchgate.net

Analytical Validation : A robust set of analytical methods is required to characterize the final product thoroughly. This includes confirming the molecular weight, polydispersity index (PDI), and the average number of surface groups to ensure the product meets specifications. cdnsciencepub.comnih.gov

Defect Minimization : On a large scale, even minor side reactions can lead to significant amounts of impurities. Process optimization is crucial to minimize the formation of structural defects. cdnsciencepub.com

Origin of Structural Imperfections and Defects During Synthesis

Despite the controlled, stepwise nature of the divergent synthesis, structural defects are known to occur, leading to a degree of heterogeneity in the final product. nih.gov The probability of these defects increases with each generation. nih.gov For G1, the primary sources of imperfections include:

Incomplete Amidation : If not all terminal ester groups of the G0.5 intermediate react with ethylenediamine, the resulting G1 dendrimer will have missing branches. This is a common defect that leads to a lower number of surface amine groups than the theoretical value. researchgate.netresearchgate.net

Intramolecular Cyclization : During the amidation step, an EDA molecule can potentially react with two different ester groups on the same dendrimer molecule, forming a cyclic loop instead of a new branch. This terminates the growth of the affected branches. japsonline.com

Retro-Michael Reaction : The Michael addition reaction is reversible. Under certain conditions, particularly with exposure to heat during solvent removal, the adduct can revert to the starting amine and acrylate. researchgate.netjapsonline.com This can lead to dendrimers with missing arms.

Residual Reactants : If excess ethylenediamine from the amidation step is not completely removed, it can act as a new initiator core in the subsequent Michael addition intended for the next generation, leading to the formation of smaller, "trailing generation" dendrimers. researchgate.netresearchgate.net

These defects result in a final product that is a distribution of molecules with varying molecular weights and numbers of functional groups, rather than a single, perfectly formed structure. nih.gov

Advanced Characterization Techniques for Starburst R Pamam Dendrimer, Generation 1

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Starburst® (PAMAM) dendrimer, Generation 1 (G1). These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of PAMAM dendrimers. It provides precise information on the molecular structure by probing the magnetic properties of atomic nuclei. taltech.ee For PAMAM G1, various NMR experiments are used to confirm its successful synthesis and purity. arabjchem.org

Proton (¹H) NMR spectroscopy is used to identify the chemical environment of hydrogen atoms within the G1 dendrimer structure. The spectrum of a G1 PAMAM dendrimer, which has an ethylenediamine (B42938) core, is characterized by several distinct signals corresponding to the different types of methylene (-CH₂-) protons in the repeating amidoamine units and the terminal amine groups. osu.edu The symmetry of the dendrimer results in chemically equivalent protons giving rise to the same signal, simplifying the spectrum. osu.edu

The signals for the methylene protons adjacent to amide and amine functionalities typically appear as multiplets or triplets in specific regions of the spectrum. For instance, protons of the ethylenediamine core appear as a singlet, while the methylene protons in the branches show distinct signals that can be assigned based on their proximity to nitrogen atoms and carbonyl groups. researchgate.netrsc.org The integration of these signals confirms the expected ratio of protons, thereby verifying the G1 structure.

Table 1: Typical ¹H NMR Chemical Shifts for PAMAM G1 Dendrimer Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly depending on the solvent and concentration.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Core Methylene (-NCH₂CH₂N-)~2.5-2.7m
Methylene adjacent to amide nitrogen (-CONHCH₂-)~3.3-3.4t
Methylene adjacent to terminal amine (-CH₂NH₂)~2.8-2.9t
Methylene alpha to carbonyl (-CH₂CONH-)~2.5t
Methylene beta to carbonyl (-NCH₂CH₂CO-)~2.7-2.8t

Source: Data compiled from multiple spectroscopic studies. researchgate.netrsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the PAMAM G1 dendrimer. Each chemically non-equivalent carbon atom in the molecule gives a distinct signal, allowing for a detailed structural confirmation. taltech.ee The spectrum confirms the presence of the ethylenediamine core, the amidoamine branches, and the terminal groups. mdpi.com

Key signals in the ¹³C NMR spectrum include those for the carbonyl carbons of the amide groups, which appear downfield, and various methylene carbons, whose chemical shifts depend on the neighboring atoms (nitrogen or carbonyl groups). mdpi.comresearchgate.net The number of distinct signals observed in the spectrum corresponds to the number of unique carbon environments in the G1 structure, confirming its generational purity.

Table 2: Typical ¹³C NMR Chemical Shifts for PAMAM G1 Dendrimer Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly depending on the solvent and concentration.

Carbon AssignmentChemical Shift (δ, ppm)
Amide Carbonyl (-C =O)~173-175
Core Methylene (-NC H₂C H₂N-)~51
Methylene adjacent to amide nitrogen (-CONHC H₂-)~39
Methylene adjacent to terminal amine (-C H₂NH₂)~42
Methylene alpha to carbonyl (-C H₂CONH-)~34
Methylene beta to carbonyl (-NC H₂CH₂CO-)~50

Source: Data compiled from multiple spectroscopic studies. mdpi.comresearchgate.net

To unambiguously assign the signals observed in 1D NMR spectra and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For PAMAM G1, COSY spectra show correlations between the signals of neighboring methylene groups within the branches, confirming the -CH₂-CH₂- linkages. utexas.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the ¹³C signals based on the already-assigned ¹H signals, or vice versa. utexas.edu

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. Rotational-Echo Double-Resonance (REDOR) is a specific ssNMR experiment that measures heteronuclear dipole-dipole couplings, most commonly between ¹³C and ¹⁵N nuclei, to provide precise distance information at an atomic level. mdpi.com

While solution NMR provides information on the average structure, solid-state NMR can reveal details about the conformation and packing of dendrimer molecules in solid form. The REDOR technique can be used to measure intramolecular and intermolecular distances, which is crucial for understanding the three-dimensional structure and arrangement of the dendrimer branches. mdpi.com Although more commonly applied to complex biological systems or higher-generation dendrimers interacting with membranes, the principles of REDOR are applicable to G1 dendrimers. nih.govnih.govresearchgate.net By selectively isotope-labeling specific sites (e.g., with ¹³C and ¹⁵N) within the dendrimer, REDOR can be used to measure the distance between these labels, providing critical constraints for molecular modeling and a detailed picture of the dendrimer's conformation in the solid state.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of PAMAM G1 dendrimer displays characteristic absorption bands that confirm its chemical structure.

Key vibrational bands include:

N-H Stretching: Primary amines (-NH₂) at the surface of the dendrimer show characteristic stretching vibrations. researchgate.net

C=O Stretching: The amide I band, primarily due to the C=O stretching vibration of the amide groups, is a strong and prominent peak. researchgate.netresearchgate.net

N-H Bending: The amide II band, arising from a combination of N-H in-plane bending and C-N stretching, is another key indicator of the amide linkages within the structure. researchgate.net

C-N Stretching: Vibrations corresponding to the C-N bonds of the amines and amides are also present.

C-H Stretching: These bands arise from the methylene groups that form the backbone of the dendrimer.

The presence and position of these bands provide qualitative confirmation of the successful synthesis of the G1 dendrimer, verifying the incorporation of amide linkages and the presence of primary amine terminal groups. osu.edu

Table 3: Characteristic IR Absorption Bands for PAMAM G1 Dendrimer

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch~3280 - 3400
AmideN-H Stretch~3280 - 3300
Methylene (-CH₂-)C-H Stretch~2830 - 2940
AmideC=O Stretch (Amide I)~1635 - 1650
AmideN-H Bend (Amide II)~1540 - 1560

Source: Data compiled from multiple spectroscopic studies. researchgate.netresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the fundamental characterization of PAMAM dendrimers. The UV spectrum of Starburst® (PAMAM) dendrimer, Generation 1, is primarily characterized by the absorbance of its amide functionalities. Lower generation PAMAM dendrimers, including G1, typically exhibit strong absorbance in the 200-240 nm range.

A notable feature in the UV-Vis spectra of PAMAM dendrimers is an absorption band that can appear in the 280-285 nm region. utexas.edu The appearance and intensity of this band are highly dependent on the pH of the solution. utexas.edu Research has shown that this band is associated with the interior tertiary amines of the dendrimer. utexas.edu At a low pH, these amines are protonated, and the absorption band is absent. utexas.edu Conversely, at a higher pH, the deprotonation of these tertiary amines leads to the appearance of this characteristic band. utexas.edu While specific studies might focus on higher generations, this pH-dependent behavior is a fundamental characteristic of the PAMAM structure and is applicable to G1. In some contexts, particularly when complexed with other molecules or nanoparticles, the absorption maximum for PAMAM dendrimers has been noted around 285 nm. analchemres.org

Table 1: UV-Vis Absorption Characteristics of PAMAM Dendrimers

Feature Wavelength Range (nm) Associated Structural Component pH Dependence
Primary Absorption 200-240 Amide groups Minimal
Characteristic Band 280-285 Interior tertiary amines Appears at elevated pH

Fluorescence Spectroscopy

Starburst® (PAMAM) dendrimers exhibit intrinsic fluorescence, a phenomenon that has been a subject of scientific inquiry as they lack traditional fluorophores. This inherent fluorescence is thought to originate from the clustering of amide groups and tertiary amines within the dendritic architecture, leading to a "cluster-induced emission" effect.

The fluorescence properties, including excitation and emission maxima, are influenced by several factors such as the dendrimer generation, the solvent, and the pH. Studies on amine-terminated PAMAM dendrimers have shown that the fluorescence intensity can be significantly enhanced under acidic conditions. nih.govbu.edujpn.org For instance, research on carboxylate-terminated PAMAM dendrimers revealed a broad emission peak with an excitation maximum at 380 nm and an emission maximum at 440 nm. researchgate.net

While data for unmodified G1 amine-terminated PAMAM is not extensively detailed, a study on a modified G1 PAMAM-calix-dendrimer in water showed two emission maxima at 307 nm and 420 nm when excited at 280 nm. nih.gov It is important to note that the classic, unmodified PAMAM dendrimers are considered to have extremely low native fluorescence. nih.gov The modification of the core or surface groups can significantly alter the fluorescence properties.

Table 2: Representative Fluorescence Properties of PAMAM Dendrimers

Dendrimer Type Excitation Maxima (nm) Emission Maxima (nm) Reference
Carboxylate-Terminated PAMAMs 380 440 researchgate.net
Modified G1 PAMAM-calix-dendrimer 280 307 and 420 nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for verifying the purity and determining the molecular weight distribution of Starburst® (PAMAM) dendrimer, Generation 1.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of different generations of PAMAM dendrimers. nih.govresearchgate.netcapes.gov.br

Reversed-phase HPLC (RP-HPLC) is effective in separating PAMAM dendrimers of different generations. nih.govresearchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. To enhance the retention of the polar, amine-terminated dendrimers on the nonpolar column, an ion-pairing agent such as trifluoroacetic acid (TFA) is often added to the mobile phase. nih.gov

The separation mechanism is based on the hydrophobic interactions between the dendrimer-TFA ion pairs and the stationary phase. As the generation of the PAMAM dendrimer increases, the number of terminal amine groups, and thus the density of the hydrophobic ion pairs, increases. This leads to stronger interactions with the stationary phase and, consequently, a longer retention time. nih.govresearchgate.net Therefore, in a mixture of different generations, G1 would be expected to have the shortest retention time. This technique is also sensitive enough to separate dendrimers with different terminal groups and even some structural defects. nih.gov

Table 3: Elution Trend of Amine-Terminated PAMAM Dendrimers in RP-HPLC

Dendrimer Generation Relative Retention Time
G1 Shortest
G2 Longer than G1
G3 Longer than G2
... ...
G9 Longest

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. This method is particularly well-suited for the separation of highly polar compounds that show little to no retention in reversed-phase chromatography.

Given the hydrophilic nature of the Starburst®(pamam)dendrimer, generation 1, with its polar amide and amine functional groups, HILIC presents a theoretically viable option for its analysis. The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. However, specific research findings detailing the application of HILIC for the separation and analysis of Generation 1 PAMAM dendrimers are not extensively documented in the available scientific literature.

Size Exclusion Chromatography (SEC) with Multi-Angle Laser Light Scattering (MALS)

Size Exclusion Chromatography (SEC) coupled with a Multi-Angle Laser Light Scattering (MALS) detector is a definitive method for determining the absolute molar mass and size distribution of macromolecules like PAMAM dendrimers. nih.govresearchgate.netacs.org Unlike conventional SEC, which relies on column calibration with standards, SEC-MALS measures the light scattered by the analyte as it elutes from the column to directly calculate the molar mass.

This technique has been successfully employed to analyze amine-terminated PAMAM dendrimers from Generation 1 through Generation 9. nih.govresearchgate.net For Starburst® (PAMAM) dendrimer, Generation 1, this analysis provides crucial information on its molecular weight and polydispersity index (PDI). A PDI value close to 1.0 is indicative of a highly monodisperse sample, which is a key characteristic of dendrimers. Mass spectroscopic data have confirmed the monodispersity of lower generation PAMAM dendrimers (G1-G5). arabjchem.org

Table 4: Molecular Weight and Polydispersity of Starburst® (PAMAM) Dendrimer, Generation 1

Parameter Theoretical Value Experimental Method Expected Experimental Value
Molecular Weight (g/mol) 1,430 SEC-MALS Close to theoretical value
Polydispersity Index (PDI) 1.0 SEC-MALS Very close to 1.0

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that differentiates molecules based on their charge-to-size ratio as they migrate through a capillary under the influence of an electric field. creative-proteomics.com It has been effectively applied to characterize the homogeneity of individual generations of poly(amidoamine) (PAMAM) dendrimers. scispace.com

For the analysis of full-generation, amine-terminated PAMAM dendrimers like G1, acidic buffer conditions are typically employed. scispace.comnih.gov The primary amino groups on the dendrimer's surface become protonated at low pH, imparting a positive charge that facilitates electrophoretic separation. The separation of different dendrimer generations is challenging due to their similar charge densities, but CZE has proven effective for lower generations. researchgate.net

One study utilized a home-made CZE setup with an uncoated fused silica capillary for the analysis of ethylenediamine (EDA)-core PAMAM dendrimers. The conditions for analyzing full-generations, including G1, involved a 0.1 M phosphate buffer at a pH of 2.7 and an applied voltage of 18 kV. scispace.com This method allows for the assessment of the homogeneity of the synthesized dendrimer generation. scispace.com However, the interaction of the positively charged amino groups with the negatively charged capillary wall can be a challenge, sometimes necessitating the use of dynamic coatings, like polyethyleneimine, to improve separation, especially at neutral pH. nih.gov

Table 1: CZE Conditions for Amine-Terminated PAMAM Dendrimer Analysis scispace.com
ParameterCondition
InstrumentHome-made CE setup
CapillaryUncoated fused silica (75 µm ID, 75 cm total length)
Background Electrolyte (BGE)0.1 M Phosphate buffer
pH2.7
Applied Voltage18 kV
DetectionUV Detector

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural integrity of dendrimers. For PAMAM G1, soft ionization techniques are required to prevent fragmentation of the macromolecule.

MALDI-TOF MS is a powerful technique for analyzing large, non-volatile molecules like dendrimers. mdpi.com It involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the intact dendrimer molecule. The mass-to-charge ratio (m/z) is then determined by the time it takes for the ion to travel through a flight tube to the detector.

For PAMAM G1, MALDI-TOF provides crucial information on molecular weight, confirming the success of the synthesis steps. For example, in a synthesis of an amine-terminated G1 PAMAM dendrimer with a diaminobutane core, the calculated monoisotopic mass [M+H]⁺ is 1430.18 Da. Experimental analysis via MALDI-TOF can confirm this mass with high accuracy. cdnsciencepub.com Similarly, modifications to the G1 surface, such as the introduction of alkyne groups, can be confirmed by observing the corresponding mass shift in the MALDI-TOF spectrum. nih.gov

The choice of matrix is critical for successful MALDI-TOF analysis of PAMAM dendrimers. mdpi.comcsic.es However, it has been reported that PAMAM dendrimers can be difficult to ionize and detect by mass spectrometry, sometimes resulting in spectra where only signals corresponding to the matrix are observed. nih.gov

Table 2: Example MALDI-TOF MS Data for G1 PAMAM Derivatives cdnsciencepub.com
CompoundCalculated m/zFound m/zIon
G1 PAMAM(CO₂Me)₈1233.7191233.719[M+H]⁺

Electrospray Ionization (ESI) is another soft ionization technique well-suited for dendrimer analysis. ESI generates ions directly from a solution by applying a high voltage to a liquid, creating an aerosol. colostate.edu A key feature of ESI-MS for large molecules like PAMAM dendrimers is the formation of multiply charged ions. researchgate.net This phenomenon is particularly useful as it brings the m/z ratio of very large molecules into the detection range of common mass spectrometers. researchgate.net

ESI-MS has been successfully used for the qualitative and quantitative analysis of PAMAM dendrimers, including G1. researchgate.net The multiple charging is related to the number of basic amine sites on the dendrimer surface that can be protonated. For G1, a species like [M+5H]⁵⁺ can be observed, allowing for accurate mass determination. researchgate.net

Tandem mass spectrometry (ESI-MS/MS) can provide further structural information. By inducing fragmentation of a selected parent ion, the resulting pattern can reveal details about the dendrimer's branching structure. For instance, collisionally activated dissociation (CAD) of PAMAM G1 ions is characterized by the loss of amidoamine branches. nih.gov This technique has also been used to study the interaction of G1 dendrimers with metal ions, such as silver (Ag⁺), where fragmentation patterns show the metal ion remaining bound to a dendrimer fragment. nih.govresearchgate.net

Identification of Structural Defects and Purity Assessment

The iterative, step-wise synthesis of PAMAM dendrimers can lead to structural defects. archivepp.com These imperfections disrupt the ideal dendritic structure and result in a heterogeneous product, which can impact its properties and performance in various applications. nih.gov Common defects include:

Trailing Generations: Incomplete reactions can result in the presence of dendrimers from previous generations (e.g., G0 within a G1 product). nih.govresearchgate.net

Missing Arms: An incomplete Michael addition or amidation step can lead to a branch that has not extended properly, resulting in a "missing arm". researchgate.netnih.gov

Dimer Formation: Intermolecular reactions between dendrimers can lead to the formation of dimers or other oligomers. nih.govnih.gov

Intramolecular Cyclization: A terminal group can react with an interior amine, forming a loop within the dendrimer structure. researchgate.net

Advanced characterization techniques are essential for identifying and quantifying these defects. researchgate.net

Mass Spectrometry (MALDI-TOF and ESI): MS is highly sensitive to mass differences. The ideal G1 dendrimer has a specific, defined molecular weight. The presence of species with lower masses can indicate trailing generations or missing arms, while higher mass peaks may suggest the formation of dimers or trimers. nih.gov

Capillary Zone Electrophoresis (CZE): CZE can separate species based on differences in their charge-to-size ratio. This allows it to resolve ideal dendrimers from defective ones that may have a different number of surface charges (due to missing arms) or a different hydrodynamic radius. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, often used in conjunction with MS, is a powerful tool for separating ideal dendrimers from various defect structures. nih.gov Retention time is often correlated with the number of terminal amine groups, allowing for the separation of the target generation from trailing generations and other impurities. nih.gov

Through the combined use of these high-resolution techniques, the purity of a Starburst® (PAMAM) G1 dendrimer sample can be rigorously assessed, ensuring a well-defined and characteristically uniform material. researchgate.net

Structural and Conformational Research of Starburst R Pamam Dendrimer, Generation 1

Atomistic and Mesoscale Modeling

Atomistic and mesoscale modeling have been instrumental in understanding the complex three-dimensional structure of the G1 PAMAM dendrimer. Atomistic models, which represent every atom in the molecule, provide a high level of detail regarding bond lengths, angles, and torsional states. These models are often constructed using software packages that allow for the step-by-step "growth" of the dendrimer from its ethylenediamine (B42938) core by computationally attaching the subsequent monomer units. researchgate.net

Mesoscale models, on the other hand, offer a more coarse-grained representation, where groups of atoms are treated as single beads. nih.gov This simplification reduces the computational complexity, allowing for the simulation of larger systems and longer timescales. nih.gov For the G1 PAMAM dendrimer, a two-bead per monomer representation has been shown to retain accuracy in predicting its size and conformational complexity while significantly reducing the degrees of freedom. nih.gov These models are crucial for bridging the gap between the detailed insights from atomistic simulations and the macroscopic properties observed in experiments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations have been a cornerstone in the investigation of the G1 PAMAM dendrimer's dynamic behavior and conformational landscape. researchgate.netacs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's flexibility and structural fluctuations. nih.gov These simulations are often performed with the dendrimer in an explicit solvent, such as water, to mimic experimental conditions. researchgate.netnih.gov

Initial configurations for MD simulations are typically generated and then subjected to energy minimization and simulated annealing to reach a relaxed, energetically favorable state. researchgate.net Subsequent simulations are then run for extended periods, often on the order of nanoseconds, to allow the dendrimer to explore a wide range of conformations. nih.gov From these simulations, various structural properties of the G1 PAMAM dendrimer can be calculated, including its size, shape, and internal density distribution. researchgate.netacs.org The choice of force field, which defines the potential energy of the system, is a critical parameter in these simulations, with various force fields like DREIDING, COMPASS, and CVFF being utilized. nih.gov

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations provide a complementary approach to MD for exploring the conformational space of the G1 PAMAM dendrimer. Instead of following a deterministic trajectory, MC methods generate a series of conformations through random changes in the positions or orientations of the atoms or molecular segments. researchgate.net These new conformations are then accepted or rejected based on a probability that depends on the change in the system's energy, ensuring that the simulation samples from a Boltzmann distribution.

A particularly effective MC method for generating initial three-dimensional structures of PAMAM dendrimers, including G1, is the Continuous Configuration Boltzmann Biased (CCBB) Monte Carlo method. researchgate.netacs.org This technique is essential for creating realistic initial configurations that can then be used in further simulations, such as MD, to study their dynamic properties. researchgate.netacs.org MC simulations have also been employed to study the interactions of PAMAM dendrimers with other molecules, providing insights into their potential applications.

Analysis of Dendrimer Shape and Asphericity

The shape of the G1 PAMAM dendrimer has been a subject of significant interest, with simulations providing detailed quantitative measures of its geometry. While higher generation PAMAM dendrimers tend to adopt a more spherical shape, the G1 dendrimer exhibits a more aspherical or ellipsoidal character. researchgate.netresearchgate.net This is a consequence of its relatively small size and open structure.

The asphericity of the dendrimer can be quantified by calculating the principal moments of inertia from the atomic coordinates obtained through simulations. The ratios of these moments of inertia provide a measure of the deviation from a perfect sphere. For the G1 PAMAM dendrimer, these ratios indicate a more elongated or flattened conformation compared to its higher generation counterparts. researchgate.net The asphericity parameter, δ, which is derived from the invariants of the gyration tensor, provides another quantitative measure of this deviation from sphericity. researchgate.net

Table 1: Simulated Structural Properties of G1 PAMAM Dendrimer

Property Simulated Value Reference
Radius of Gyration (Rg) 7.9 Å researchgate.net
Asphericity (δ) ~0.25 researchgate.net
Iz/Ix Ratio ~2.5 researchgate.net
Iz/Iy Ratio ~2.0 researchgate.net

Note: Values are approximate and can vary depending on the simulation conditions and force field used.

Investigation of Internal Structure and End Group Distribution

The internal structure of the G1 PAMAM dendrimer is characterized by a relatively open and flexible arrangement of its branches. Unlike higher generation dendrimers which can exhibit a dense shell, the G1 structure allows for significant interpenetration of its branches. researchgate.net The ethylenediamine core of the G1 dendrimer has been observed in simulations to deviate from the center of mass of the molecule, with an average distance of approximately 0.15 nm. researchgate.net

A key finding from computational studies is that the terminal amine groups of the G1 PAMAM dendrimer are not exclusively located on the periphery of the molecule. researchgate.net Instead, due to the flexibility of the branches, these end groups can be found distributed throughout the interior of the dendrimer. researchgate.net This "back-folding" of the terminal groups has important implications for the dendrimer's reactivity and its ability to interact with and encapsulate guest molecules. The distribution of these functional end groups is a critical factor in the potential applications of PAMAM dendrimers. nih.gov

Interactions with Substrates and Deformation Behavior

The interaction of G1 PAMAM dendrimers with various substrates, particularly lipid bilayers, has been investigated to understand their behavior in biological environments. These interactions are often driven by electrostatic forces between the positively charged amine terminals of the dendrimer and negatively charged components of the substrate. researchgate.net

Atomistic molecular dynamics simulations have shown that when a G1 PAMAM dendrimer comes into contact with a surface, it can undergo significant deformation, flattening from a more globular shape to a disk-like structure. researchgate.net This deformability is a key characteristic of these macromolecules. researchgate.net In the context of lipid bilayers, the interaction with G1 PAMAM dendrimers can lead to the disruption of the membrane. The dendrimers can bind to the surface, causing bending stress and potentially leading to the formation of pores or the removal of lipids from the bilayer. researchgate.netd-nb.info The kinetics of these interactions, including adsorption and bilayer removal, have been shown to be dependent on the dendrimer generation. nih.gov

Chemical Modification Strategies for Starburst R Pamam Dendrimer, Generation 1

Surface Functionalization Approaches

Acetylation is a common strategy to neutralize the positive charge of the primary amine groups on the PAMAM dendrimer surface. This is typically achieved by reacting the dendrimer with an acetylating agent, such as acetic anhydride. osu.edunih.gov The process converts the terminal primary amines (-NH₂) into neutral acetamide (B32628) (-NHCOCH₃) groups. johnshopkins.edu This modification has been shown to reduce the cytotoxicity associated with the cationic primary amines. nih.govescholarship.org While much of the detailed research has been conducted on higher generation dendrimers, the fundamental reaction is applicable to the G1 structure. osu.edunih.gov The degree of acetylation can be controlled by adjusting the molar ratio between the dendrimer's primary amines and the acetic anhydride, allowing for partial or complete surface modification. nih.gov This control enables the fine-tuning of the dendrimer's surface properties.

The attachment of carbohydrates to the dendrimer surface, creating so-called glycodendrimers, is another significant modification strategy. researchgate.net A notable example for the G1 PAMAM dendrimer is the conjugation of β-cyclodextrin (β-CD). nih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides that can improve the solubility, stability, and biocompatibility of the dendrimer. nih.gov The conjugation of β-CD to the G1 PAMAM periphery has been successfully achieved, creating a novel macromolecule with synergistic properties. nih.govresearchgate.net This modification can overcome the low water solubility of native β-CD and mask the cationic surface of the PAMAM dendrimer. nih.govrsc.org One study reported the complete modification of the G1 periphery with β-CD units, resulting in a new dendritic structure with significantly enhanced water solubility. nih.govresearchgate.net

The surface of G1 PAMAM dendrimers can also be functionalized by covalently linking amino acids or short peptide sequences. taltech.eeresearchgate.net This modification introduces biologically relevant moieties onto the dendrimer surface. The process involves forming an amide bond between the carboxylic acid group of the amino acid or peptide and the primary amine groups of the dendrimer. This can be facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov The attachment of specific peptide sequences, such as the arginine-glycine-aspartate (RGD) tripeptide, can be used to introduce specific biological targeting capabilities, although this is more commonly studied in higher generation dendrimers. researchgate.net Research has described the modification of the first generation of PAMAM dendrimers by attaching oligopeptides, demonstrating the feasibility of this approach. taltech.ee

Click chemistry provides a highly efficient and selective method for the surface functionalization of dendrimers. nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction used to modify PAMAM dendrimers. nih.govmonash.edunih.gov This reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized molecule. nih.gov

For the G1 PAMAM dendrimer, CuAAC has been effectively used to conjugate β-cyclodextrin (β-CD) units to the entire periphery. nih.govresearchgate.netresearchgate.net In this process, the G1 dendrimer is first modified to introduce alkyne groups on its surface. Separately, β-CD is functionalized with an azide (B81097) group. The two components are then "clicked" together using a Cu(I) catalyst, such as a mixture of CuSO₄·5H₂O and ascorbic acid, which generates Cu(I) in situ. nih.gov This method has been reported to achieve high yields (over 80-98%) with a simple purification process, demonstrating its robustness for creating complex, well-defined dendritic structures. nih.govresearchgate.net

Impact of Surface Modifications on Dendrimer Characteristics

Surface modifications have a profound impact on the fundamental characteristics of the G1 PAMAM dendrimer, transforming its physical and chemical behavior.

The primary impact of surface modifications like acetylation, PEGylation, and carbohydrate conjugation is the neutralization or shielding of the cationic primary amine groups. escholarship.orgnih.govhacettepe.edu.tr This significantly reduces the positive zeta potential of the dendrimer. nih.gov The reduction of surface charge is directly linked to a decrease in cytotoxicity, as the strong electrostatic interactions between the cationic dendrimer and negatively charged cell membranes are minimized. researchgate.netresearchgate.net For instance, conjugating G1 PAMAM with β-CD units neutralizes the primary amino groups, resulting in a non-toxic dendrimer. nih.gov

Another critical change is in solubility. While the base G1 PAMAM dendrimer is soluble in aqueous solutions, certain modifications can further enhance this property. taltech.ee A key example is the conjugation with β-cyclodextrin, which has been shown to remarkably increase the water solubility of the resulting G1-β-CD conjugate compared to native β-CD. nih.govresearchgate.netrsc.org This increased solubility is attributed to the new structure's ability to form more hydrogen bonds with the aqueous medium and the disruption of intramolecular hydrogen bonds present in β-CD alone. nih.gov PEGylation also significantly enhances water solubility. nih.govnih.gov

The tables below summarize the key modification strategies and their impact on the G1 PAMAM dendrimer's characteristics.

Table 1: Summary of G1 PAMAM Dendrimer Surface Functionalization Approaches

Modification Strategy Reagents/Reaction Type Attached Moiety Key Feature
Acetylation Acetic anhydride Acetyl group (-COCH₃) Neutralizes surface charge. nih.gov
Carbohydrate Conjugation Reductive amination or CuAAC β-cyclodextrin Increases solubility and biocompatibility. nih.gov
Amino Acid/Oligopeptide Attachment Carbodiimide chemistry (e.g., EDC) Amino acids, Peptides Introduces biological functionality. taltech.ee
PEGylation Various coupling chemistries Polyethylene glycol (PEG) chains Shields charge, increases size and solubility. nih.govhacettepe.edu.tr

| Click Chemistry (CuAAC) | Cu(I)-catalyzed azide-alkyne cycloaddition | Various (e.g., β-cyclodextrin) | Highly efficient and specific conjugation. nih.govresearchgate.net |

Table 2: Impact of Surface Modifications on G1 PAMAM Dendrimer Characteristics

Characteristic Unmodified G1 PAMAM Modified G1 PAMAM (Example) Impact
Surface Charge Cationic (Primary Amines) Neutral or Shielded (e.g., Acetylated, PEGylated, β-CD conjugated) Reduction/neutralization of positive surface charge. escholarship.orgnih.govhacettepe.edu.tr
Cytotoxicity Associated with cationic surface Significantly reduced Improved biocompatibility. nih.govresearchgate.net
Water Solubility Soluble Enhanced (e.g., β-CD conjugated, PEGylated) Increased solubility in aqueous media. nih.govnih.gov
Hydrodynamic Size ~1.5 nm (approx.) Increased (e.g., PEGylated, β-CD conjugated) Larger molecular size and weight. researchgate.netnih.gov

| Functionality | Reactive amine groups | Varied (e.g., targeting ligands, hydrophilic chains) | Introduction of new chemical and biological functions. researchgate.nettaltech.ee |

Hybrid Vector Formation and Supramolecular Self-Assemblies

The chemical modification of Starburst® (PAMAM) Dendrimer, Generation 1 (G1), extends to its integration into larger, non-covalent systems through hybrid vector formation and supramolecular self-assembly. These strategies leverage intermolecular forces—such as electrostatic interactions, hydrogen bonding, and host-guest interactions—to construct complex nanostructures with enhanced functional properties, often for applications in gene and drug delivery.

Hybrid Vector Formation

Hybrid vectors are composite materials created by combining G1 PAMAM dendrimers with other types of nanoparticles or polymers. This approach aims to synergize the advantageous properties of each component.

One notable example involves the creation of a hybrid nanosystem for electrochemical DNA sensing. In this architecture, a first-generation PAMAM dendrimer with a graphene core (GG1PAMAM) was synthesized. nih.gov This core-shell structure was then decorated with gold nanoparticles (AuNPs), approximately 17.5 nm in size. The resulting hybrid vector was immobilized on a gold transducer surface, creating a highly sensitive platform for DNA hybridization detection. nih.gov The G1 PAMAM component plays a crucial role in this assembly by providing a scaffold for the AuNPs and facilitating the covalent immobilization of the entire structure.

Another strategy involves the formation of supramolecular complexes with other polymers to create effective gene delivery vectors. Research has demonstrated that a highly effective and low-toxicity supramolecular self-assembly complex can be formed from G1 PAMAM and polyethyleneimine (PEI) with a molecular weight of 800 Daltons. nih.gov This hybrid system was successful in delivering a plasmid to Jurkat T cells, indicating its potential as a non-viral vector in gene therapy. nih.gov

Below is a table summarizing the components of selected G1 PAMAM-based hybrid vectors.

Hybrid Vector SystemG1 PAMAM DerivativePartner Molecule/NanoparticleLinkage/InteractionApplication
Graphene-Core HybridG1 PAMAM with Graphene CoreGold Nanoparticles (AuNPs)Covalent immobilization, surface decorationElectrochemical DNA Sensing nih.gov
Polymeric Supramolecular ComplexAdamantane-grafted G1 PAMAMCyclodextrin-grafted PEI (CD-PEI)Host-Guest Interaction (Adamantane-Cyclodextrin)Gene Delivery dovepress.com

Supramolecular Self-Assemblies

Supramolecular chemistry offers a versatile method for modifying G1 PAMAM dendrimers by forming non-covalent complexes with other molecules. A primary strategy involves the use of cyclodextrins (CDs), which are macrocyclic oligosaccharides capable of forming inclusion complexes with guest molecules.

The surface of G1 PAMAM dendrimers has been completely modified with β-cyclodextrin (β-CD) units. researchgate.netnih.gov This modification is typically achieved through "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linker between the dendrimer and the cyclodextrin. researchgate.netnih.gov The resulting G1-PAMAM-β-CD conjugate exhibits significantly higher water solubility compared to native β-CD. researchgate.netnih.gov This supramolecular assembly creates a multi-cavity nanocarrier, where the β-CD units on the periphery can encapsulate guest molecules, enhancing the dendrimer's potential as a drug delivery vehicle. nih.gov

The formation of larger dendritic structures, or "megamers," through self-assembly has also been reported. A PAMAM G1-G1 megamer with both amine (NH₂) and carboxylic acid (COOH) end groups was synthesized through the reaction of a G1 PAMAM dendrimer with a carboxyl-terminated G1 PAMAM dendrimer. pnu.ac.ir This process relies on the covalent assembly of these dendritic components to form a larger, second-generation-like structure. pnu.ac.ir

The table below details research findings on the characterization of these supramolecular assemblies.

Supramolecular SystemComponentsMethod of AssemblyKey Characterization FindingsReference
G1-PAMAM-β-CD G1 PAMAM, β-CyclodextrinCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry. Showed remarkably higher water solubility than native β-CD. researchgate.netnih.gov researchgate.netnih.gov
G1-G1 Megamer Amine-terminated G1 PAMAM, Carboxyl-terminated G1 PAMAMCovalent reaction between terminal groupsCharacterized by FT-IR, ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC). Polydispersity index (PDI) was found to be close to one. pnu.ac.ir pnu.ac.ir
Ad-PAMAM/CD-PEI SNPs Adamantane-grafted G1 PAMAM, Cyclodextrin-grafted PEI, Adamantane-grafted PEGSupramolecular self-assembly via host-guest interactionsForms Supramolecular Nanoparticles (SNPs) capable of encapsulating genetic material. The noncovalent crosslinking allows for efficient release of plasmid DNA. dovepress.com dovepress.com

Research Applications of Starburst R Pamam Dendrimer, Generation 1

Gene Delivery Systems

The cationic surface of the Starburst® (PAMAM) G1 dendrimer, owing to its primary amine groups, has positioned it as a candidate for non-viral gene therapy. Its ability to interact with negatively charged nucleic acids to form compact complexes, known as dendriplexes, is central to its function in gene delivery.

Interaction Mechanisms with Nucleic Acids (DNA, siRNA, miRNA, plasmids)

The primary mechanism governing the interaction between the G1 PAMAM dendrimer and nucleic acids such as DNA, siRNA, miRNA, and plasmids is electrostatic attraction. The positively charged primary amine groups on the dendrimer's surface interact with the negatively charged phosphate backbone of the nucleic acids. This interaction leads to the condensation of the nucleic acid into a more compact structure.

Molecular dynamics simulations of G1 PAMAM complexation with siRNA have provided insights into this process, illustrating the wrapping of the nucleic acid around the dendrimer. Beyond simple electrostatic interactions, hydrogen bonding can also play a role in the formation and stabilization of these complexes. Studies on low-generation PAMAM dendrimers have shown their capability to bind with salmon sperm DNA, indicating an interaction that can lead to the formation of nanosized aggregates. However, it has been noted in some studies that G1 dendrimers were unsuccessful in integrating siRNA cargo, suggesting that the efficiency of this interaction can be dependent on the specific nucleic acid and experimental conditions.

Complex Formation and Stability

The formation of a stable complex, or dendriplex, is crucial for protecting the nucleic acid from enzymatic degradation and facilitating its delivery into cells. The G1 PAMAM dendrimer can form stable complexes with nucleic acids. For instance, a G1-PAMAM/siRNA dendriplex has been shown to be stable in the presence of heparin, a polyanion that can dissociate such complexes, up to a certain ratio.

The stability of these complexes is influenced by the charge ratio (N/P ratio), which is the ratio of the number of amine groups on the dendrimer to the number of phosphate groups on the nucleic acid. Studies on PAMAM-calix-dendrimers, a modified form of PAMAM, have demonstrated that G1 derivatives can efficiently bind salmon sperm DNA, forming nanoparticles and stabilizing the DNA over time.

Strategies for Enhanced Cellular Uptake and Transfection Efficiency

Unmodified G1 PAMAM dendrimers generally exhibit lower transfection efficiency compared to higher generations. However, research has shown that they can still effectively deliver siRNA. In one study, G1-PAMAM was able to deliver siRNA into prostate cancer cells with high efficiency, leading to a significant decrease in the target protein levels. This efficiency was found to be slightly better than that of some commercial cationic lipid-based transfection reagents.

Strategies to enhance the performance of low-generation dendrimers often involve chemical modifications. Conjugating G1 dendrimers with other molecules, such as bio-reducible polymers, has been shown to form more compact and stable polyplexes with plasmid DNA, leading to enhanced cellular uptake and increased transfection efficiency compared to the polymer alone.

Transfection AgentTarget Protein Reduction (p42 MAPK in PC-3 cells)Cell Incorporation Efficiency
G1-PAMAM dendrimer/siRNA >80%>85%
Lipofectamine/siRNA Slightly less effective than G1-PAMAMNot specified
HiPerFect/siRNA Slightly less effective than G1-PAMAMNot specified

Targeted Gene Delivery Approaches

Targeted gene delivery aims to increase the concentration of the therapeutic nucleic acid at the desired site of action, thereby enhancing efficacy and reducing off-target effects. This is typically achieved by modifying the surface of the delivery vehicle with ligands that bind to specific receptors on target cells. While much of the research on targeted delivery with PAMAM dendrimers has focused on higher generations due to their greater number of surface functional groups available for conjugation, the fundamental principles can be applied to G1. Functionalizing the surface of G1 dendrimers with targeting moieties such as peptides, antibodies, or small molecules could direct the dendriplexes to specific cell types. For instance, modifying dendrimers with peptides that are recognized by receptors on mesenchymal stem cells has been shown to lead to receptor-mediated gene delivery.

Drug Delivery Systems

The unique architecture of the Starburst® (PAMAM) G1 dendrimer, although more open and less globular than higher generations, also lends itself to applications in drug delivery, primarily through the conjugation of drug molecules to its surface.

Encapsulation and Conjugation Strategies

Low-generation PAMAM dendrimers, including G1, are generally considered to have limited capacity for encapsulating drug molecules within their internal cavities due to their open and amorphous structures. The primary strategy for loading drugs onto G1 dendrimers is therefore through covalent conjugation to the surface amine groups.

A notable example is the conjugation of G1 PAMAM dendrimers with β-cyclodextrin units. This modification aims to combine the properties of the dendrimer with the ability of cyclodextrins to form inclusion complexes with drug molecules, potentially increasing the drug-carrying capacity. The synthesis of such conjugates has been successfully achieved with high yields. Another study involved the synthesis of G1-modified PAMAM dendrimers with ibuprofen moieties conjugated to the surface, demonstrating a drug release of approximately 65-68%. These examples highlight the versatility of the G1 dendrimer's surface chemistry for creating drug-carrier conjugates.

Mechanisms of Drug Solubilization and Release

The low aqueous solubility of many therapeutic agents presents a significant challenge in drug development. Starburst® (PAMAM) dendrimer, Generation 1, has been investigated as a potential solubilizing agent for hydrophobic drugs. The mechanisms behind this solubilization are multifaceted, involving both the interior and exterior characteristics of the dendrimer.

The internal cavities of the G1 PAMAM dendrimer can physically encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility nih.gov. This "host-guest" relationship is a primary mechanism for solubilizing poorly soluble compounds. For instance, the antifungal drug Amphotericin-B, known for its poor water solubility, has shown enhanced solubility when formulated with G1 PAMAM dendrimers. The solubility of Amphotericin-B was observed to increase in a relatively linear fashion with an increasing concentration of the G1 dendrimer, a phenomenon attributed to the encapsulation of the drug within the dendrimer's internal voids nih.gov.

In addition to physical encapsulation, electrostatic interactions and hydrogen bonding play a crucial role in drug solubilization. The surface of a G1 PAMAM dendrimer possesses primary amine groups, while its interior contains tertiary amines. These functional groups can engage in electrostatic interactions with ionizable drug molecules nih.gov. For drugs with acidic functional groups, such as a carboxylic acid, an electrostatic interaction can occur with the amine groups of the dendrimer, contributing to enhanced solubility. Furthermore, the primary and tertiary amines can act as hydrogen bond donors and acceptors, respectively, forming hydrogen bonds with drug molecules that possess complementary functionalities nih.gov. This combination of encapsulation and intermolecular forces allows G1 PAMAM dendrimers to effectively increase the aqueous solubility of various drug compounds.

The release of a solubilized drug from a dendrimer-drug complex is a critical aspect of its function as a delivery vehicle. The release kinetics can be influenced by several factors, including the pH of the surrounding environment and the nature of the interaction between the drug and the dendrimer. For drugs that are electrostatically bound to the dendrimer surface, a change in pH can alter the ionization state of both the drug and the dendrimer's functional groups, leading to a disruption of the interaction and subsequent drug release. For encapsulated drugs, release is typically governed by diffusion out of the dendrimer's interior.

DrugTherapeutic ClassObserved Solubilization with G1 PAMAMPrimary Solubilization Mechanism(s)
Amphotericin-BAntifungalLinearly increased solubility with dendrimer concentrationEncapsulation in internal cavities
AceclofenacAnti-inflammatoryConcentration-dependent solubility enhancementElectrostatic interactions, Hydrogen bonding

Targeted Drug Delivery Platforms

The surface of the Starburst® (PAMAM) dendrimer, Generation 1, can be chemically modified to attach targeting ligands, transforming it into a platform for targeted drug delivery. The principle behind targeted drug delivery is to enhance the accumulation of a therapeutic agent at a specific site in the body, such as a tumor or inflamed tissue, thereby increasing efficacy and reducing off-target side effects.

While higher generations of PAMAM dendrimers, with their greater number of surface functional groups, are more commonly used for creating highly multivalent targeted systems, the G1 dendrimer still provides a viable scaffold for this application nih.gov. The primary amine groups on the surface of G1 PAMAM can be conjugated to various targeting moieties, including antibodies, peptides, and small molecules that recognize and bind to specific receptors overexpressed on the surface of target cells neliti.com.

For example, a targeting ligand that recognizes a receptor on a cancer cell can be covalently attached to the G1 dendrimer. The resulting dendrimer-ligand conjugate, carrying a therapeutic payload either encapsulated within its core or attached to its surface, can then be administered. Upon reaching the target tissue, the ligand facilitates the binding of the dendrimer to the cancer cells, leading to an increased local concentration of the drug. This targeted approach can improve the therapeutic index of the drug by delivering it more specifically to the site of action nih.govneliti.com.

The development of G1 PAMAM-based targeted drug delivery platforms involves careful consideration of the chemistry used for ligand conjugation to ensure that the biological activity of the targeting moiety is preserved. Furthermore, the number of ligands attached to the dendrimer surface can influence the binding avidity to the target cells.

Nanobiotechnology Applications

The unique structural characteristics of Starburst® (PAMAM) dendrimer, Generation 1, have made it a subject of interest in various nanobiotechnology applications, ranging from interactions with biological nanostructures to the formation of novel nanomaterials.

The interaction of G1 PAMAM dendrimers with protein nanopores has been studied at the single-molecule level to understand how these synthetic macromolecules behave in confined biological spaces. Research utilizing the α-hemolysin protein nanopore has provided detailed insights into the kinetics and mechanisms of this interaction nih.gov.

In these studies, single-molecule electrical recordings were used to monitor the reversible interactions between G1 PAMAM dendrimers and the α-hemolysin nanopore under varying conditions of pH and ionic strength. The results indicated that the kinetics of the dendrimer-nanopore interactions are faster at neutral pH compared to acidic pH. This difference is thought to be due to a complex interplay of conformational changes in the dendrimer and the ionization states of both the dendrimer and the protein nanopore at different pH levels nih.gov.

Furthermore, the analysis of the dendrimer's residence time inside the nanopore suggested that pH- and salt-dependent long-range electrostatic interactions within the ion-selective nanopore lead to a non-Stokesian diffusive behavior of the dendrimer. This research also demonstrated that the ability of the G1 dendrimer to adapt its structure to the nanoscale environment of the nanopore and to influence the flow of matter through it is significantly affected by pH- and salt-induced conformational changes nih.gov.

ConditionObservationProposed Explanation
Neutral pH vs. Acidic pHFaster interaction kinetics at neutral pHInterplay of conformational changes and ionization states of the dendrimer and nanopore
Varying pH and Salt ConcentrationAltered residence time and diffusive behavior inside the nanoporeLong-range electrostatic interactions and conformational changes of the dendrimer

Starburst® (PAMAM) dendrimers can act as templates or stabilizers in the synthesis of metal nanoparticles, leading to the formation of dendrimer-metal nanocomposites. The use of G1 PAMAM dendrimers in the formation of gold-dendrimer nanocomposites has been explored, demonstrating the potential to create hybrid organic-inorganic nanomaterials umich.eduacs.org.

The formation of these nanocomposites typically involves the complexation of gold ions (from a precursor such as HAuCl₄) with the amine groups of the PAMAM dendrimer, followed by a reduction step to form zero-valent gold nanoparticles. The dendrimer can serve as a nanoreactor, with the gold nanoparticles forming within its structure, or as a stabilizer, adsorbing to the surface of the newly formed nanoparticles and preventing their aggregation umich.edu.

Studies have shown that the generation of the PAMAM dendrimer can influence the size and stability of the resulting gold nanoparticles. While higher generation dendrimers can template the formation of single, well-defined gold nanoparticles within each dendrimer molecule, the use of lower generation dendrimers like G1 may result in the aggregation of the dendrimers as they stabilize the metal particles acs.org. The interaction between the gold atoms and the dendrimer is driven by the association with the primary and internal amine groups umich.edu. These gold-dendrimer nanocomposites have potential applications in catalysis, sensing, and biomedical imaging.

The well-defined structure and functional surface of G1 PAMAM dendrimers make them suitable for the development of various types of sensors, including optical sensors. These sensors can be designed to detect a wide range of analytes, from metal ions to biological molecules researchgate.netmdpi.com.

In the context of optical sensors, G1 PAMAM dendrimers can be used to modify the surface of a sensor chip or an optical fiber. The dendrimers provide a high density of functional groups for the immobilization of bioreceptors, such as antibodies or enzymes, which can specifically bind to the target analyte. This increased immobilization capacity can lead to an amplification of the sensor's signal and improved sensitivity mdpi.com.

For example, PAMAM dendrimers have been used in the development of localized surface plasmon resonance (LSPR) optical fiber sensors. In such a sensor, a layer of PAMAM-gold nanoparticle nanocomposites is deposited on the optical fiber. Changes in the refractive index of the surrounding medium, caused by the binding of an analyte to the sensor surface, result in a detectable shift in the LSPR signal researchgate.net. The use of dendrimers in these platforms can enhance the sensor's performance by providing a structured and functionalized interface for analyte detection.

The antimicrobial properties of PAMAM dendrimers have been a subject of significant research. The intrinsic antimicrobial activity of these dendrimers is largely attributed to the electrostatic interaction between their positively charged surface amine groups (at physiological pH) and the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane disruption and subsequent cell death nih.gov.

The antimicrobial efficacy of PAMAM dendrimers is generally dependent on their generation, with higher generations exhibiting more potent activity due to their higher density of surface cationic charges researchgate.net. Consequently, the intrinsic antimicrobial activity of the G1 PAMAM dendrimer, with its lower number of surface amine groups compared to higher generations, is expected to be weaker.

However, beyond its intrinsic activity, the G1 PAMAM dendrimer can serve as a carrier for existing antimicrobial drugs. By encapsulating or conjugating antimicrobial agents, G1 dendrimers can improve their solubility, stability, and delivery to microbial targets. For example, by increasing the solubility of a poorly water-soluble antibiotic, the dendrimer can enhance its effective concentration at the site of infection. In some cases, the dendrimer can act synergistically with the antimicrobial agent, potentially helping to overcome mechanisms of bacterial resistance nih.govresearchgate.net. This carrier-based approach allows for the potential enhancement of the therapeutic efficacy of conventional antibiotics.

Catalytic Applications of Starburst(R)(pamam)dendrimer, Generation 1

The unique structural characteristics of Starburst(R) (PAMAM) dendrimer, generation 1 (G1), featuring a defined number of functional groups and a regular, branched architecture, have made it a subject of interest in the field of catalysis. Researchers have explored its utility both as a catalyst itself and as a support for catalytically active species in various organic transformations.

One notable application involves the use of a modified G1 PAMAM dendrimer as a homogeneous catalyst in multicomponent reactions. Specifically, a porphyrin-cored G1 PAMAM dendrimer (G1 POR-PAMAM) has demonstrated considerable efficacy in promoting the Biginelli and Hantzsch reactions. researchgate.netresearchgate.netmdpi.com These one-pot condensation reactions are crucial for the synthesis of biologically significant heterocyclic compounds.

In these reactions, the G1 POR-PAMAM dendrimer acts as a selective and efficient organocatalyst. researchgate.netresearchgate.net It facilitates the synthesis of 1,4-dihydropyridine and 3,4-dihydropyrimidin-2(1H)-thione derivatives from aldehydes, ethyl acetoacetate, and ammonium thiocyanate. mdpi.com The reactions proceed smoothly, affording the desired products in high yields, typically ranging from 92% to 99%, within a relatively short reaction time of 45 minutes. researchgate.netmdpi.com The catalyst's performance highlights its potential as a practical tool for the synthesis of these important heterocyclic scaffolds.

Table 1: Performance of G1 POR-PAMAM Catalyst in Multicomponent Reactions

Reaction Substrates Product Reaction Time Yield (%)
Biginelli/Hantzsch Aldehydes, Ethyl Acetoacetate, Ammonium Thiocyanate 1,4-Dihydropyridine and 3,4-Dihydropyrimidin-2(1H)-thione derivatives 45 minutes 92-99

Another significant catalytic application of the G1 PAMAM dendrimer is in the selective oxidation of alcohols. For this purpose, dendritic phosphotungstate hybrids have been synthesized using the G1 PAMAM dendrimer. In these hybrid catalysts, the dendrimer matrix encapsulates and stabilizes the phosphotungstate anions, which are the catalytically active species.

Research has shown that the first-generation catalyst, designated as PW-PAMAM-G1, exhibits the highest catalytic activity among different generations tested for the selective oxidation of benzyl alcohol to benzaldehyde. rsc.org Under solvent-free conditions, the PW-PAMAM-G1 catalyst achieved a 94% conversion of benzyl alcohol with a high selectivity of 96% for the formation of benzaldehyde. rsc.org This demonstrates the potential of G1 PAMAM-based catalysts in developing efficient and selective systems for alcohol oxidation, a fundamental transformation in organic synthesis.

Table 2: Catalytic Oxidation of Benzyl Alcohol using PW-PAMAM-G1

Substrate Catalyst Product Conversion (%) Selectivity (%)
Benzyl Alcohol PW-PAMAM-G1 Benzaldehyde 94 96

Q & A

Q. What is the established methodology for synthesizing Generation 1 PAMAM dendrimers?

The divergent synthesis method involves sequential growth from a core molecule (e.g., ethylenediamine or ammonia). The process includes:

  • Step 1 : Michael addition of methyl acrylate to the core amine groups.
  • Step 2 : Amidation with excess ethylenediamine to terminate each branch.
  • Iteration : Repeat steps for higher generations. For Generation 1, this yields 4 terminal amine groups. Critical parameters include reaction stoichiometry, purification (dialysis or size-exclusion chromatography), and characterization via NMR for structural validation .

Q. How do structural characteristics of Generation 1 differ from higher-generation PAMAM dendrimers?

  • Generation 1 : Open, asymmetric architecture with limited branching (4 surface amines). Molecular diameter ≈1.5–2.0 nm.
  • Higher generations (e.g., G4–G10) : Increased sphericity, dense surface groups (e.g., G4: 64 terminal amines), and larger diameters (e.g., G4: ~4.5 nm). Higher generations exhibit a "dense-shell" morphology, whereas lower generations (G1–G3) have more flexible, penetrable structures .

Q. What analytical techniques are essential for assessing purity and monodispersity in Generation 1 PAMAM dendrimers?

  • NMR spectroscopy : Validates branching integrity and quantifies terminal amine groups.
  • HPLC : Detects unreacted monomers or incomplete generations.
  • MALDI-TOF mass spectrometry : Confirms molecular weight uniformity.
  • Dynamic light scattering (DLS) : Measures hydrodynamic radius and polydispersity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate drug encapsulation efficiency in Generation 1 PAMAM dendrimers?

  • Method : Use fluorescent probes (e.g., fluorescein) or model drugs (e.g., indomethacin) to measure loading capacity via equilibrium dialysis or ultrafiltration.
  • Key parameters : pH-dependent solubility, dendrimer:drug molar ratio, and encapsulation stability (e.g., via release kinetics in simulated physiological conditions).
  • Validation : Compare experimental loading with theoretical calculations based on dendrimer void volume and drug hydrophobicity .

Q. How should researchers address contradictions in cytotoxicity data for PAMAM dendrimers across studies?

  • Variables to control :
  • Surface charge : Cationic (amine-terminated) dendrimers show higher toxicity than anionic (carboxylate-terminated) variants.
  • Generation size : Lower generations (G1–G3) are less cytotoxic than G4–G7.
  • Cell type : Primary vs. immortalized cell lines may respond differently.
    • Assay selection : Combine MTT assays with membrane integrity tests (LDH release) and apoptosis markers (caspase-3 activation) for comprehensive toxicity profiling .

Q. What surface modification strategies enhance biocompatibility and targeting in Generation 1 PAMAM dendrimers?

  • PEGylation : Reduces opsonization and extends circulation half-life.
  • Acetylation : Neutralizes surface charge to minimize non-specific cellular interactions.
  • Ligand conjugation : Attach folate or antibodies for receptor-mediated targeting.
  • Validation : Use fluorescence microscopy or flow cytometry to confirm targeting efficiency in vitro .

Q. What computational approaches model structure-property relationships in PAMAM dendrimers?

  • Molecular dynamics (MD) simulations : Predict radius of gyration, solvent-accessible surface area, and terminal group distribution.
  • Coarse-grained models : Analyze large-scale conformational changes (e.g., G1–G4 flexibility).
  • Validation : Compare simulation results with SAXS/SANS data for structural accuracy .

Q. How can researchers mitigate reproducibility challenges in divergent synthesis of Generation 1 dendrimers?

  • Standardize purification : Use size-exclusion chromatography to remove incomplete generations.
  • Monitor reaction progress : Real-time FTIR or Raman spectroscopy to track amine and ester conversions.
  • Batch documentation : Record stoichiometric ratios, solvent purity, and reaction temperature .

Q. How does the choice of core molecule (e.g., ethylenediamine vs. ammonia) influence physicochemical properties of Generation 1 dendrimers?

  • Ethylenediamine core : Higher symmetry and stability due to tetrahedral branching.
  • Ammonia core : Trigonal branching, leading to slightly smaller hydrodynamic radius.
  • Impact : Core selection affects drug-loading capacity and surface group accessibility .

Q. What methodologies evaluate biodistribution of Generation 1 PAMAM dendrimers in preclinical models?

  • Radiolabeling : Use ¹²⁵I or ⁹⁹mTc to track biodistribution via SPECT/CT imaging.
  • Fluorescent tagging : Cy5 or FITC conjugation for ex vivo organ analysis.
  • Pharmacokinetic parameters : Measure plasma half-life, renal clearance, and organ accumulation (e.g., liver, spleen) .

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